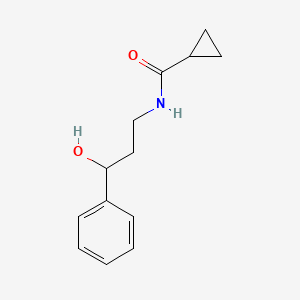
3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylic Acid: is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound features a biphenyl core substituted with a tert-butyl group, a formyl group, and a hydroxy group, making it a versatile molecule in organic synthesis and various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylic Acid typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acids or esters as reagents .
Industrial Production Methods
In industrial settings, the production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Formation of alcohols from the formyl group.
Substitution: Introduction of various substituents on the aromatic ring, depending on the electrophile used.
科学的研究の応用
3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylic Acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
The mechanism of action of 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxy and formyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The biphenyl core provides a rigid scaffold that can fit into binding sites of proteins, modulating their function .
類似化合物との比較
Similar Compounds
4’-Hydroxybiphenyl-4-carboxylic Acid: Lacks the tert-butyl and formyl groups, making it less bulky and potentially less reactive.
3’-(tert-Butyl)-4’-hydroxybiphenyl-4-carboxylic Acid: Similar structure but without the formyl group, affecting its reactivity and interactions.
5’-Formyl-4’-hydroxybiphenyl-4-carboxylic Acid: Lacks the tert-butyl group, which influences its steric properties and reactivity
Uniqueness
The presence of the tert-butyl group in 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylic Acid imparts unique steric and electronic properties, making it distinct from other biphenyl carboxylic acids. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
4-(3-tert-butyl-5-formyl-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2,3)15-9-13(8-14(10-19)16(15)20)11-4-6-12(7-5-11)17(21)22/h4-10,20H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHFIAQZSCZHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)

![6-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3008784.png)


![N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3008788.png)
![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)



![4-amino-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide](/img/structure/B3008798.png)

![1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008802.png)
![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)
